Setastine hydrochloride
Overview
Description
Setastine hydrochloride is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as allergic rhinitis and chronic urticaria . It is known for its high selectivity towards histamine H1 receptors and minimal sedative effects compared to first-generation antihistamines .
Mechanism of Action
Setastine Hydrochloride, also known as 1-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)azepane hydrochloride, is a potent antihistamine used to treat allergies and rhinitis .
Target of Action
this compound primarily targets the histamine H1-receptor . The H1 receptor is a protein that binds histamine, a compound released by cells in response to inflammation and allergic reactions .
Mode of Action
Setastine acts as a highly selective H1 receptor antagonist . This means it binds to the H1 receptor, blocking histamine from binding to its receptor, thereby inhibiting the physiological effects of histamine .
Biochemical Pathways
The primary biochemical pathway affected by Setastine is the histamine pathway. By blocking the H1 receptor, Setastine prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Setastine penetrates the blood-brain-barrier poorly, making it only mildly sedating compared to related molecules like diphenhydramine . This property impacts its bioavailability, as it is less likely to cause side effects related to central nervous system depression .
Result of Action
The molecular and cellular effects of Setastine’s action primarily involve the reduction of inflammation and allergic responses. By blocking the H1 receptor, Setastine inhibits the physiological effects of histamine, reducing symptoms such as sneezing, itching, and runny nose .
Biochemical Analysis
Biochemical Properties
Setastine hydrochloride interacts with the H1 receptor, a type of histamine receptor . It does not have anticholinergic, antiadrenergic, or antiserotonergic effects . This suggests that its biochemical interactions are primarily with the H1 receptor.
Cellular Effects
This compound’s primary cellular effect is the antagonism of the H1 receptor . This antagonism can alleviate symptoms of allergies and rhinitis
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a highly selective H1 receptor antagonist This means it binds to the H1 receptor and inhibits its function
Temporal Effects in Laboratory Settings
It is known that this compound has a long-lasting antihistamine effect, up to 16 hours
Dosage Effects in Animal Models
It is known that this compound inhibits anaphylactic shock in guinea-pigs sensitized by horse serum .
Transport and Distribution
It is known that this compound penetrates the blood-brain-barrier poorly , suggesting that it may be primarily distributed in peripheral tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of setastine hydrochloride involves the neutralization of N-(2-chloroethyl)-nitrogen-heterocyclic heptane hydrochloride with sodium hydroxide, followed by a condensation reaction with p-dichlorobenzene alcohol . Dimethyl benzene is used as a solvent, and potassium iodide and polyethyleneglycol 400 are employed as catalysts .
Industrial Production Methods: The industrial production of this compound has been optimized to reduce the toxicity of solvents and shorten reaction times. This method significantly improves production yield and efficiency, achieving a total yield of 50 to 60 percent .
Chemical Reactions Analysis
Types of Reactions: Setastine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not exhibit significant oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and p-dichlorobenzene alcohol.
Reaction Conditions: Reactions are typically carried out in the presence of dimethyl benzene as a solvent and potassium iodide and polyethyleneglycol 400 as catalysts.
Major Products: The primary product of these reactions is this compound itself, with minimal by-products due to the high selectivity of the reaction conditions .
Scientific Research Applications
Setastine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Clemastine: Another antihistamine with sedative effects.
Diphenhydramine: A first-generation antihistamine with significant sedative properties.
Loratadine: A second-generation antihistamine with minimal sedative effects.
Uniqueness of Setastine Hydrochloride: this compound is unique due to its high selectivity for peripheral H1 receptors and minimal sedative effects compared to first-generation antihistamines . Its optimized synthesis and production methods also contribute to its high yield and efficiency .
Properties
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVXQAEHQJKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975177 | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59767-13-4 | |
Record name | Setastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MB6P84ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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